molecular formula C11H16IO3P B065139 Diethyl (4-Iodobenzyl)phosphonate CAS No. 173443-43-1

Diethyl (4-Iodobenzyl)phosphonate

Cat. No.: B065139
CAS No.: 173443-43-1
M. Wt: 354.12 g/mol
InChI Key: ACYSYNIYTMHNSY-UHFFFAOYSA-N
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Description

Diethyl (4-Iodobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H16IO3P. It is a colorless to almost colorless clear liquid with a molecular weight of 354.12 g/mol . This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Scientific Research Applications

Diethyl (4-Iodobenzyl)phosphonate has a wide range of applications in scientific research:

Safety and Hazards

Users should wear suitable protective equipment and avoid contact with skin, eyes, and clothing . It should be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-Iodobenzyl)phosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions involve microwave irradiation, which allows for a quantitative cross-coupling in less than 10 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed cross-coupling reactions is a common approach in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Iodobenzyl)phosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: The major products are substituted benzylphosphonates, where the iodine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the phosphorus atom.

Mechanism of Action

The mechanism of action of Diethyl (4-Iodobenzyl)phosphonate involves its ability to form carbon-phosphorus bonds. This is achieved through nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile, leading to the formation of a new carbon-phosphorus bond. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-Bromobenzyl)phosphonate
  • Diethyl (4-Chlorobenzyl)phosphonate
  • Diethyl (4-Fluorobenzyl)phosphonate

Uniqueness

Diethyl (4-Iodobenzyl)phosphonate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This increased reactivity is due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond, making it easier to replace with other nucleophiles .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYSYNIYTMHNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)I)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569442
Record name Diethyl [(4-iodophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173443-43-1
Record name Diethyl [(4-iodophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-iodobenzyl chloride and triethyl phosphite were put in a three-necked flask equipped with a reflux condenser, to which toluene was added and heated with stirring for 8 hours under reflux. The mixture was purified by the common method, to obtain diethyl 4-iodobenzylphosphonate.
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Synthesis routes and methods III

Procedure details

A mixture of 4-iodobenzyl bromide 14 (5.2 g, 17.51 mmol) and triethyl phosphite (3.3 g, 20 mmol) was stirred at 160° C. After 4 h, the mixture was cooled to room temperature. The residue was subjected to flash chromatography (EtOAc: Hex, 1:4), and gave 3.27 g of 15 (53%). 1H NMR (200 MHz, CDCl3): δ1.24 (t, J=7.04 Hz, 6H), 3.07 (d, J=21.72 Hz, 2H), 4.01 (m, 4H), 7.04 (m, 2H), 7.62 (m, 2H); 13C NMR (50 MHz, CDCl3): δ 16.24 (J=5.90 Hz), 33.21 (J=137.55 Hz), 62.04 (J=6.70 Hz), 92.15 (J=4.80 Hz), 131.31 (J=9.10 Hz), 131.57 (J=6.55 Hz), 137.43 (J=2.95 Hz).
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53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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